(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-3-yl)-propionamide
Description
(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-3-yl)-propionamide is a chiral amide derivative featuring a piperidine ring and a propionamide backbone. Its structure includes an (S)-configured amino group at the α-carbon, an N-methyl group, and an N-(1-methyl-piperidin-3-yl) substituent.
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-(1-methylpiperidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVESULPZKUQRON-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1CCCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-3-yl)-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the Propionamide Group: The propionamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-3-yl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-3-yl)-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-3-yl)-propionamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Substituents
The compound’s analogs differ in substituents on the amide nitrogen or piperidine ring, significantly altering physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Implications
Lipophilicity and Solubility :
- The target compound’s N-methyl and 1-methyl-piperidin-3-yl groups confer moderate lipophilicity (predicted logP ~1.5), balancing membrane permeability and aqueous solubility.
- Analogs with benzyl (e.g., CAS 1216635-36-7 ) or trifluoromethyl-benzyl (CAS 1354008-52-8 ) substituents exhibit higher logP values (>3), enhancing lipid bilayer penetration but risking poor solubility.
The trifluoromethyl group (CAS 1354008-52-8 ) increases electronegativity, stabilizing electrostatic interactions and improving metabolic stability via reduced oxidative metabolism.
Piperidine Modifications :
Research Findings and Inferred Pharmacological Profiles
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
CNS Penetration Potential
In contrast, benzyl-substituted analogs (e.g., CAS 1216635-36-7 ) may exhibit reduced CNS uptake due to increased molecular weight (>300 Da).
Metabolic Stability
The trifluoromethyl-benzyl variant (CAS 1354008-52-8 ) likely resists cytochrome P450-mediated metabolism, a feature advantageous for prolonged half-life. The target compound’s lack of aromatic groups may render it more susceptible to hepatic clearance.
Biological Activity
(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-3-yl)-propionamide, a chiral compound with the molecular formula C₉H₁₉N₃O, has garnered attention for its significant biological activity, particularly as an inhibitor of tissue kallikrein. This compound's unique structure, characterized by its amino group and piperidine moiety, positions it as a candidate for therapeutic applications in various fields, including pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory pathways.
Key Mechanisms:
- Tissue Kallikrein Inhibition: The compound acts as an inhibitor of tissue kallikrein, an enzyme linked to inflammatory responses. This inhibition has implications for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Modulation of Neurotransmission: Research indicates potential interactions with neurotransmitter systems, suggesting roles in neurological disorders .
Biological Activity Summary
| Activity Type | Description | Implications |
|---|---|---|
| Tissue Kallikrein Inhibition | Significant inhibitor activity demonstrated in vitro. | Potential treatment for inflammatory diseases. |
| Neurotransmitter Modulation | Possible influence on glycine transporters affecting synaptic functions. | Therapeutic applications in neurological disorders. |
Case Studies and Research Findings
-
Inflammatory Diseases:
- A study highlighted the compound's effectiveness in modulating inflammatory pathways through tissue kallikrein inhibition, suggesting its use in managing diseases characterized by excessive inflammation .
-
Neurological Applications:
- Investigations into this compound have revealed its potential as a glycine transporter inhibitor, which may be beneficial in treating schizophrenia and cognitive impairments .
- Structure-Activity Relationship (SAR):
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-yl)-propionamide | C₁₂H₂₅N₃O | Glycine transporter inhibition |
| (S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide | C₉H₁₉N₃O | Tissue kallikrein inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
